3-Fluoro-5-(5-pyridin-2-yltetrazol-2-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Fluoro-5-(5-pyridin-2-yltetrazol-2-yl)benzonitrile, also known as this compound, is a useful research compound. Its molecular formula is C13H7FN6 and its molecular weight is 266.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-Fluoro-5-(5-pyridin-2-yltetrazol-2-yl)benzonitrile is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy against various targets, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a fluorine atom, a pyridine ring, and a tetrazole moiety. These structural components contribute to its biological activity and pharmacokinetic properties. The following table summarizes key chemical properties:
Property | Value |
---|---|
Molecular Formula | C13H9F N6 |
Molecular Weight | 248.24 g/mol |
LogP | 3.1 |
Solubility | Moderate in DMSO |
Research indicates that this compound acts primarily as an antagonist of metabotropic glutamate receptor subtype 5 (mGlu5). This receptor is implicated in various neurological disorders, making it a target for therapeutic interventions.
Structure-Activity Relationship (SAR)
A study conducted on the structure-activity relationship highlighted that modifications to the tetrazole and pyridine moieties significantly influence the compound's potency and selectivity towards mGlu5 receptors. The synthesis of various analogs demonstrated that specific substitutions could enhance receptor binding affinity and bioavailability .
Anticancer Activity
In vitro studies have evaluated the anticancer potential of this compound against several cancer cell lines, particularly focusing on breast carcinoma. The following findings were reported:
- Cell Lines Tested : MDA-MB-231 (triple-negative) and MCF-7 (HER2-positive).
- IC50 Values : The compound exhibited significant cytotoxic effects at lower concentrations (6.25 µM) specifically against MDA-MB-231 cells, while showing minimal effects on MCF-7 cells .
The results indicate that the compound's mechanism may involve the inhibition of cell viability through apoptosis pathways, which was further supported by molecular docking studies revealing strong binding interactions with key proteins involved in cell cycle regulation.
Table: Summary of Anticancer Activity
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 | 6.25 | Induction of apoptosis |
MCF-7 | >50 | Minimal effect observed |
Case Studies
-
Study on mGlu5 Antagonism :
A detailed study explored the role of this compound as an mGlu5 receptor antagonist, demonstrating its ability to penetrate the blood-brain barrier effectively. This property is crucial for developing treatments for neurological disorders such as anxiety and schizophrenia . -
Breast Cancer Treatment :
Another investigation focused on the compound's effects on breast cancer cell lines. The study found that it significantly reduced cell viability in triple-negative breast cancer cells while sparing HER2-positive cells, suggesting a targeted therapeutic approach .
Properties
CAS No. |
507269-27-4 |
---|---|
Molecular Formula |
C13H7FN6 |
Molecular Weight |
266.23 g/mol |
IUPAC Name |
3-fluoro-5-(5-pyridin-2-yltetrazol-2-yl)benzonitrile |
InChI |
InChI=1S/C13H7FN6/c14-10-5-9(8-15)6-11(7-10)20-18-13(17-19-20)12-3-1-2-4-16-12/h1-7H |
InChI Key |
NNUSSUPIQZLYJW-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C2=NN(N=N2)C3=CC(=CC(=C3)C#N)F |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(N=N2)C3=CC(=CC(=C3)C#N)F |
Synonyms |
3-F-PT-BN 3-fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitrile |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.